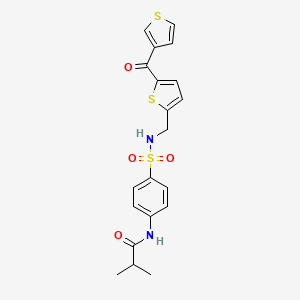

N-(4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

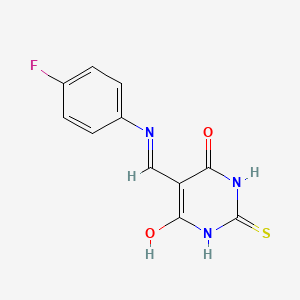

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heterocycle containing one sulfur atom . The compound also contains carbonyl, sulfamoyl, and isobutyramide groups.Physical and Chemical Properties Analysis

The compound has a molecular weight of 448.57. Other physical and chemical properties are not specified in the available resources.Scientific Research Applications

Synthesis and Antimicrobial Applications

The chemical compound N-(4-(N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide, due to its complex structure incorporating thiophene and sulfamoyl moieties, finds application in the synthesis of heterocyclic compounds with potential antimicrobial properties. A study conducted by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds that integrate a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. This involved a versatile approach starting with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to the creation of various derivatives, including thiazole and thiophene derivatives. The synthesized compounds underwent evaluation for their in vitro antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014).

Corrosion Inhibition Applications

Another significant application of thiophene-based compounds is in corrosion inhibition. Daoud et al. (2014) synthesized a compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), and investigated its efficacy as a corrosion inhibitor for mild steel in acidic solutions. The study employed various corrosion measurement techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The findings suggested that this thiophene-based compound is an effective corrosion inhibitor, with its efficiency increasing alongside the inhibitor concentration. The adsorption of the compound on the mild steel surface was found to adhere to Langmuir’s isotherm, providing a correlation between quantum chemical calculations and the inhibition efficiency of the compound (Daoud et al., 2014).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources. As it is intended for research use only, appropriate safety measures should be taken when handling and using this compound.

Future Directions

Properties

IUPAC Name |

2-methyl-N-[4-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S3/c1-13(2)20(24)22-15-3-6-17(7-4-15)29(25,26)21-11-16-5-8-18(28-16)19(23)14-9-10-27-12-14/h3-10,12-13,21H,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOBPPYLDVXAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2582757.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2582760.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)

![N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2582770.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)